1-(3-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as FNPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FNPC belongs to the class of dihydropyridine derivatives, which have been widely studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
1. Kinase Inhibition and Cancer Treatment
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to the specified compound, have been identified as potent and selective Met kinase inhibitors. These inhibitors show promise in cancer treatment, with one analog demonstrating complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model. Due to its effectiveness and safety profile, this analog has advanced into phase I clinical trials (Schroeder et al., 2009).
2. HIV Integrase Inhibition
Research on compounds similar to 1-(3-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, such as N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, has indicated significant potential in inhibiting HIV-integrase, a key enzyme required for HIV replication. Certain modified structures within this class showed potent inhibition, highlighting their potential as antiviral agents (Pace et al., 2007).
3. Antimycobacterial Activity
Dihydropyridines (DHPs) with carboxamides, structurally similar to the target compound, have shown promising anti-tuberculosis activity. N-aryl1,4-dihydropyridine-3,5-dicarboxamides were synthesized and screened against Mycobacterium species, with certain compounds exhibiting potent antimycobacterial activity comparable to existing treatments (Mohammadpour, 2012).
4. Receptor Agonist Evaluation
Carboxamide-type synthetic cannabinoids, sharing structural similarities with the specified compound, have been synthesized and evaluated as CB1/CB2 receptor agonists. These studies help in understanding the pharmacological properties of these compounds, crucial for forensic cases (Doi et al., 2017).
5. Antihypertensive and Coronary Vessel Dilators
Compounds like 1,4-Dihydropyridines bearing carboxy functions, closely related to the chemical , are known for their antihypertensive properties and ability to dilate coronary vessels. These compounds are synthesized through a specific condensation process and have shown significant therapeutic potential in cardiovascular diseases (Abernathy, 1978).
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c20-14-4-1-3-13(11-14)12-22-10-2-5-17(19(22)25)18(24)21-15-6-8-16(9-7-15)23(26)27/h1-11H,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVNRWRZDNVKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.